Cas no 1017430-12-4 (3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide)

3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-1067569
- 3-AMINO-N-ETHYL-5-METHYLBENZENE-1-SULFONAMIDE
- 3-amino-N-ethyl-5-methylbenzenesulfonamide
- CS-0350687
- 1017430-12-4
- Benzenesulfonamide, 3-amino-N-ethyl-5-methyl-
- 3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide
-
- インチ: 1S/C9H14N2O2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3,10H2,1-2H3
- InChIKey: MBYXTTGEERSTHV-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C=C(C)C=1)N)(NCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 214.07759887g/mol
- どういたいしつりょう: 214.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 80.6Ų
じっけんとくせい
- 密度みつど: 1.223±0.06 g/cm3(Predicted)
- ふってん: 400.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 11.95±0.50(Predicted)
3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067569-1.0g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 1g |
$943.0 | 2023-05-27 | ||
Enamine | EN300-1067569-2.5g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 95% | 2.5g |
$1230.0 | 2023-10-28 | |
Enamine | EN300-1067569-10.0g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 10g |
$4052.0 | 2023-05-27 | ||
Enamine | EN300-1067569-0.05g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 95% | 0.05g |
$528.0 | 2023-10-28 | |
Enamine | EN300-1067569-0.1g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 95% | 0.1g |
$553.0 | 2023-10-28 | |
Enamine | EN300-1067569-0.25g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 95% | 0.25g |
$579.0 | 2023-10-28 | |
Enamine | EN300-1067569-1g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 95% | 1g |
$628.0 | 2023-10-28 | |
Enamine | EN300-1067569-5g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 95% | 5g |
$1821.0 | 2023-10-28 | |
Enamine | EN300-1067569-5.0g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 5g |
$2732.0 | 2023-05-27 | ||
Enamine | EN300-1067569-0.5g |
3-amino-N-ethyl-5-methylbenzene-1-sulfonamide |
1017430-12-4 | 95% | 0.5g |
$603.0 | 2023-10-28 |
3-Amino-n-ethyl-5-methylbenzene-1-sulfonamide 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Wei Chen Nanoscale, 2015,7, 6957-6990
3-Amino-n-ethyl-5-methylbenzene-1-sulfonamideに関する追加情報
Comprehensive Overview of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide (CAS No. 1017430-12-4): Properties, Applications, and Industry Insights
3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide (CAS No. 1017430-12-4) is a specialized sulfonamide derivative with a unique molecular structure that combines an amino group, an ethyl substituent, and a methyl group on a benzene ring. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Its sulfonamide moiety is particularly noteworthy, as it is a common pharmacophore in drug design, often associated with antimicrobial and anti-inflammatory properties.
In recent years, the demand for high-purity sulfonamide compounds like 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide has surged, driven by advancements in small-molecule therapeutics and precision agriculture. Researchers are increasingly exploring its role in targeted drug delivery systems and enzyme inhibition, aligning with the growing trend of personalized medicine. The compound’s structural versatility allows for further derivatization, making it a valuable building block in medicinal chemistry.
From a synthetic perspective, CAS No. 1017430-12-4 is typically prepared through multi-step organic synthesis, involving sulfonation and amination reactions. Its physicochemical properties, such as solubility in polar solvents and thermal stability, have been characterized to ensure compatibility with industrial processes. Analytical techniques like HPLC and NMR spectroscopy are critical for verifying its purity, which is essential for applications in GMP-compliant manufacturing.
The compound’s relevance extends to material science, where its aromatic sulfonamide core contributes to the development of advanced polymers with enhanced durability. Additionally, its potential as a corrosion inhibitor in industrial coatings is under investigation, addressing sustainability challenges in infrastructure protection. These diverse applications highlight its interdisciplinary importance.
As the scientific community prioritizes green chemistry, efforts to optimize the synthesis of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide using catalytic methods or biocatalysis are gaining traction. This aligns with broader industry goals to reduce carbon footprints while maintaining cost-efficiency. Furthermore, its low ecotoxicity profile makes it a candidate for environmentally benign formulations.
In conclusion, 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide (CAS No. 1017430-12-4) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from pharmaceutical intermediates to sustainable materials—underscore its value in addressing contemporary scientific and industrial challenges. Ongoing research will likely uncover new opportunities for this adaptable compound.
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